Ethyl 6-bromo-4-chloro-8-fluoroquinoline-3-carboxylate
Overview
Description
Ethyl 6-bromo-4-chloro-8-fluoroquinoline-3-carboxylate is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 6-bromo-4-chloro-8-fluoroquinoline-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method includes:
Halogenation: Introduction of bromine and chlorine atoms into the quinoline ring.
Fluorination: Incorporation of the fluorine atom.
Esterification: Formation of the ethyl ester group.
Example Synthetic Route:
Starting Material: 4-chloroquinoline.
Bromination: Reacting 4-chloroquinoline with bromine in the presence of a suitable catalyst to obtain 6-bromo-4-chloroquinoline.
Fluorination: Introducing the fluorine atom using a fluorinating agent such as Selectfluor.
Esterification: Reacting the resulting compound with ethyl chloroformate in the presence of a base like triethylamine to form this compound.
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: It can participate in redox reactions, altering the oxidation state of the quinoline ring.
Coupling Reactions: It can be used in cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted quinoline derivatives can be formed.
Oxidation Products: Quinoline N-oxides.
Reduction Products: Reduced quinoline derivatives.
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic compounds.
Catalysis: Acts as a ligand in catalytic reactions.
Biology and Medicine:
Antimicrobial Agents: Potential use in the development of new antibiotics.
Anticancer Research: Investigated for its cytotoxic properties against cancer cells.
Industry:
Pharmaceuticals: Used in the synthesis of active pharmaceutical ingredients.
Agrochemicals: Potential use in the development of new pesticides and herbicides.
Mechanism of Action
The mechanism of action of ethyl 6-bromo-4-chloro-8-fluoroquinoline-3-carboxylate depends on its specific application. In antimicrobial research, it may inhibit bacterial DNA gyrase or topoisomerase IV, enzymes critical for DNA replication. In anticancer research, it may induce apoptosis in cancer cells by interacting with cellular pathways involved in cell cycle regulation.
Comparison with Similar Compounds
- Ethyl 6-bromo-4-chloro-7-fluoroquinoline-3-carboxylate
- Ethyl 6-bromo-4-chloro-5-fluoroquinoline-3-carboxylate
Comparison:
- Structural Differences: The position of the fluorine atom varies among these compounds, affecting their chemical reactivity and biological activity.
- Unique Properties: Ethyl 6-bromo-4-chloro-8-fluoroquinoline-3-carboxylate’s specific halogenation pattern may confer unique binding properties to biological targets, making it distinct in its applications.
This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, and applications in various fields
Properties
IUPAC Name |
ethyl 6-bromo-4-chloro-8-fluoroquinoline-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrClFNO2/c1-2-18-12(17)8-5-16-11-7(10(8)14)3-6(13)4-9(11)15/h3-5H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOUDLZUZNYULMN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=CC(=CC2=C1Cl)Br)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrClFNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.55 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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